

Introduction: The Strategic Importance of 5-Bromo-2-isopropoxyaniline

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Compound of Interest

Compound Name: **5-Bromo-2-isopropoxyaniline**

Cat. No.: **B1517551**

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5-Bromo-2-isopropoxyaniline is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its utility stems from the unique interplay of its three substituents: a strongly activating amino group, a moderately activating isopropoxy group, and a synthetically versatile bromine atom. This combination allows for precise control over subsequent chemical transformations, making it a valuable building block for complex molecular architectures. In drug development, substituted anilines are core components of many therapeutic agents, particularly kinase inhibitors, where the aniline moiety often serves as a key pharmacophore for binding to the hinge region of the kinase domain.^{[1][2]} The strategic placement of the bromine atom not only influences the electronic properties and reactivity of the aniline ring but also provides a crucial handle for late-stage diversification through modern cross-coupling methodologies.

This guide provides a detailed exploration of the chemical behavior of **5-Bromo-2-isopropoxyaniline**, focusing on how the bromine substituent governs its reactivity in key synthetic transformations. We will delve into the mechanistic principles, provide field-proven experimental protocols, and discuss the application of this versatile intermediate in the synthesis of high-value compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is fundamental for its application in synthesis. Below is a summary of the key data for **5-Bromo-2-isopropoxyaniline**.

Property	Value	Source
IUPAC Name	5-bromo-2-(propan-2- yloxy)aniline	[3]
CAS Number	1019442-22-8	[4]
Molecular Formula	C ₉ H ₁₂ BrNO	[3]
Molecular Weight	230.10 g/mol	[5]
Appearance	Expected to be a solid at room temperature	General knowledge
Predicted ¹ H NMR	δ (ppm): 6.8-7.2 (aromatic H), 4.4-4.6 (CH of isopropoxy), 3.6-4.0 (NH ₂), 1.3-1.4 (CH ₃ of isopropoxy)	Predicted data
Predicted ¹³ C NMR	δ (ppm): 145-150 (C-O), 135- 140 (C-N), 110-130 (aromatic C-H, C-Br), 70-75 (CH of isopropoxy), 20-25 (CH ₃ of isopropoxy)	Predicted data
Key IR Absorptions	ν (cm ⁻¹): 3300-3500 (N-H stretch), 2850-3000 (C-H stretch), 1500-1600 (aromatic C=C), 1200-1300 (C-O stretch), 1000-1100 (C-N stretch)	General knowledge
InChI Key	ZLBJGAIDWQCWTD- UHFFFAOYSA-N	[5]

Part 1: The Bromine Atom in Electrophilic Aromatic Substitution (EAS)

The reactivity of the benzene ring in **5-Bromo-2-isopropoxyaniline** towards electrophiles is governed by the cumulative electronic and steric effects of its three substituents. The

mechanism of electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity.[\[6\]](#)[\[7\]](#)

Directing Effects: A Symphony of Activation and Deactivation

The regiochemical outcome of an EAS reaction is dictated by the directing effects of the existing substituents, which determine the positions of highest electron density and the stability of the arenium ion intermediate.[\[8\]](#)

- Amino (-NH₂) and Isopropoxy (-O-iPr) Groups: Both are powerful activating groups and ortho, para-directors. Their activating nature stems from the donation of lone pair electrons from the nitrogen and oxygen atoms into the aromatic π -system via a resonance effect (+M). This significantly increases the nucleophilicity of the ring, particularly at the positions ortho and para to these groups.[\[9\]](#)
- Bromine (-Br) Atom: Halogens like bromine present a classic case of competing electronic effects. Bromine is deactivating overall due to its strong electron-withdrawing inductive effect (-I), which pulls electron density from the ring, making it less reactive than benzene. However, it is an ortho, para-director because its lone pair electrons can be donated to the ring through resonance (+M), which helps to stabilize the positive charge in the arenium ion intermediate when the attack occurs at the ortho or para positions.[\[8\]](#)

The interplay of these effects in **5-Bromo-2-isopropoxyaniline** leads to a highly activated system with specific sites of enhanced reactivity.

Caption: The bromine atom as a versatile coupling handle.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound (typically a boronic acid or ester) and is a premier method for constructing biaryl scaffolds. [\[10\]](#)
Causality in Experimental Design:

- Catalyst: A palladium(0) species is the active catalyst. It is often generated *in situ* from a Pd(II) precatalyst like Pd(OAc)₂. [\[11\]](#)* Ligand: Electron-rich, bulky phosphine ligands (e.g.,

SPhos, XPhos) are crucial. They facilitate the rate-limiting oxidative addition step, stabilize the palladium center, and promote the final reductive elimination step to release the product. [11][12]* Base: A base (e.g., K_2CO_3 , Cs_2CO_3) is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step. [13]* Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. Water helps to dissolve the inorganic base. [14] Representative Experimental Protocol: Suzuki-Miyaura Coupling [14][15]

- Setup: To a dry Schlenk flask containing a magnetic stir bar, add **5-Bromo-2-isopropoxyaniline** (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K_2CO_3 , 2.0-3.0 eq.).
- Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.
- Catalyst/Ligand Addition: Under a positive flow of argon, add the palladium catalyst (e.g., $Pd(OAc)_2$, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
- Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 ratio) via syringe.
- Reaction: Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
- Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. [16]7. Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. [17] It has largely replaced harsher classical methods for synthesizing substituted anilines and diarylamines.

Causality in Experimental Design:

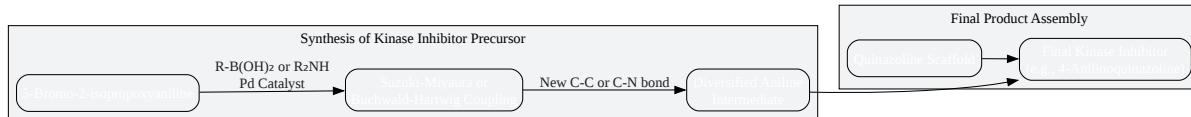
- Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) is essential. The choice of ligand is critical and depends on the specific amine and aryl halide being coupled. [\[18\]](#)[\[19\]](#)* Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is most common, as it is strong enough to deprotonate the amine (or the intermediate palladium-amine complex) without competing as a nucleophile. [\[17\]](#) Representative Experimental Protocol: Buchwald-Hartwig Amination [\[18\]](#)
- Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (NaOt-Bu, 1.4 eq.).
- Inert Atmosphere: Seal the tube, then evacuate and backfill with argon.
- Reagent Addition: Add a solution of **5-Bromo-2-isopropoxyaniline** (1.0 eq.) and the coupling amine (1.2 eq.) in an anhydrous, degassed solvent (e.g., toluene) via syringe.
- Reaction: Heat the reaction mixture (e.g., 100 °C) with stirring for the required time, monitoring by TLC or LC-MS.
- Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
- Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the design of potent and selective kinase inhibitors. [\[1\]](#) Compounds bearing this core structure, such as Gefitinib and Erlotinib, are clinically approved drugs for cancer therapy. The synthesis of these complex molecules often relies on the strategic functionalization of aniline precursors.

5-Bromo-2-isopropoxyaniline serves as an ideal starting point for generating libraries of such inhibitors. The bromine atom can be replaced via Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce diverse substituents at the 5-position, enabling extensive structure-

activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.



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Caption: Workflow for synthesizing kinase inhibitors.

Safety and Handling

Substituted anilines should be handled with care, as they can be toxic and are often skin and eye irritants. [20][21]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent skin contact.
- Storage: Store in a tightly closed container in a cool, dry place, away from oxidizing agents.
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The bromine substituent in **5-Bromo-2-isopropoxyaniline** is a pivotal feature that defines its synthetic utility. While it deactivates the ring towards electrophilic aromatic substitution, its ortho, para-directing nature complements the powerful activating effects of the amino and isopropoxy groups. More importantly, the C-Br bond serves as a robust and versatile functional handle for modern palladium-catalyzed cross-coupling reactions. This allows for the strategic

and efficient introduction of molecular complexity, making **5-Bromo-2-isopropoxyaniline** an exceptionally valuable building block for the synthesis of novel pharmaceuticals and advanced materials. A thorough understanding of the principles governing its reactivity is essential for any researcher aiming to leverage its full synthetic potential.

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